molecular formula C20H18FN3O4 B2526135 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 899740-10-4

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2526135
CAS No.: 899740-10-4
M. Wt: 383.379
InChI Key: UIAVWQRSTFHAJD-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide (CAS Number: 899740-10-4) is a chemical compound with a molecular formula of C20H18FN3O4 and a molecular weight of 383.37 g/mol . It belongs to the pyridazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. While the specific research applications for this compound are not fully detailed in the literature, compounds with the pyridazin-3(2H)-one core and similar structural features, particularly an acetamide side chain, have been identified as key scaffolds in pharmaceutical research . Specifically, research has shown that such pyridazinone derivatives can act as potent agonists for Formyl Peptide Receptors (FPRs), including FPR1 and FPRL1, which are G-protein coupled receptors found on neutrophils and monocytes . Activation of these receptors can trigger intracellular calcium mobilization and chemotaxis, playing a critical role in the innate immune response to infections and inflammatory processes . The structure of this compound features a 2,5-dimethoxyphenyl group and a 3-fluorophenylacetamide moiety, which are lipophilic and electronegative substituents known to be critical for the biological activity of related molecules . This suggests its potential value as a chemical tool for investigating immune cell signaling and for the development of novel immunomodulatory agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-27-15-6-8-18(28-2)16(11-15)17-7-9-20(26)24(23-17)12-19(25)22-14-5-3-4-13(21)10-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAVWQRSTFHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary components:

  • Pyridazinone core substituted at position 3 with 2,5-dimethoxyphenyl.
  • Acetamide side chain linked to position 1 of the pyridazinone and terminated with an N-(3-fluorophenyl) group.

Key disconnections include:

  • Cyclization of a dihydrazide precursor to form the pyridazinone ring.
  • Alkylation or acylation at position 1 to introduce the acetamide moiety.
  • Amide coupling with 3-fluoroaniline.

Synthetic Routes and Optimization

Route 1: Pyridazinone Core Formation via Dihydrazide Cyclization

Synthesis of 3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine
  • Esterification : Ethyl 2,5-dimethoxyphenylacetate is prepared by reacting 2,5-dimethoxyphenylacetic acid with ethanol under acidic catalysis.
  • Hydrazinolysis : Treatment with hydrazine hydrate yields 2,5-dimethoxyphenylacetohydrazide.
  • Cyclization : Reacting the hydrazide with ethyl acetoacetate in refluxing ethanol forms the pyridazinone ring. Acidic or basic conditions (e.g., HCl or NaOH) optimize cyclization efficiency.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: 10% HCl
  • Yield: 68–75%
Acetamide Side Chain Introduction
  • Alkylation : The pyridazinone’s nitrogen at position 1 is alkylated with bromoacetyl bromide using potassium carbonate as a base in anhydrous DMF.
  • Amidation : The intermediate bromoacetamide reacts with 3-fluoroaniline in tetrahydrofuran (THF) at 25°C, facilitated by triethylamine.

Key Data :

Step Reagents Solvent Temperature Yield
Alkylation Bromoacetyl bromide, K₂CO₃ DMF 0–5°C 82%
Amidation 3-Fluoroaniline, Et₃N THF 25°C 78%

Route 2: Prefabricated Acetamide Coupling

Synthesis of 2-Chloro-N-(3-fluorophenyl)acetamide
  • Acylation : 3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions :

  • Solvent: DCM
  • Temperature: 0°C → 25°C
  • Yield: 89%
Alkylation of Pyridazinone
  • Deprotonation : The pyridazinone is treated with sodium hydride (NaH) in dry DMF.
  • N-Alkylation : Reaction with 2-chloro-N-(3-fluorophenyl)acetamide at 60°C for 12 hours.

Optimization Notes :

  • Excess NaH (1.2 equiv) prevents di-alkylation.
  • Yield: 71%

Route 3: One-Pot Tandem Cyclization-Amidation

Tandem Synthesis
  • Hydrazide Formation : 2,5-Dimethoxyphenylacetic acid is converted to its hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate.
  • Cyclization-Amidation : Simultaneous cyclization with ethyl 3-fluorophenylcarbamoylacetate in the presence of p-toluenesulfonic acid (PTSA).

Advantages :

  • Reduced purification steps.
  • Total yield: 65%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Yield 62% 63% 65%
Purification Complexity High Moderate Low
Scalability Moderate High Limited
Cost Efficiency Low Moderate High

Key Findings :

  • Route 1 offers modularity but requires multiple intermediates.
  • Route 2 excels in scalability but uses costly NaH.
  • Route 3 is efficient for small-scale synthesis but lacks versatility.

Challenges and Mitigation Strategies

Pyridazinone Ring Instability

  • Issue : Degradation under prolonged heating.
  • Solution : Use microwave-assisted synthesis to reduce reaction time.

Regioselectivity in Alkylation

  • Issue : Competing O- vs. N-alkylation.
  • Solution : Employ bulky bases (e.g., DBU) to favor N-alkylation.

Amidation Side Reactions

  • Issue : Over-alkylation or hydrolysis.
  • Solution : Strict temperature control (–5°C during acylation).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.75 (s, 6H, OCH₃), 4.89 (s, 2H, CH₂), 6.82–7.45 (m, 7H, Ar-H).
  • HRMS : m/z 426.1521 [M+H]⁺ (calc. 426.1518).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Oxidation Reactions

Key Reagents & Conditions:

  • Potassium permanganate (acidic conditions)

  • Hydrogen peroxide (basic conditions)

Expected Products:

  • Oxidized derivatives (e.g., ketones or carboxylic acids).

Reduction Reactions

Reduction of the carbonyl group (6-oxo) or acetamide moiety is feasible using reagents like sodium borohydride or lithium aluminum hydride . The fluorophenyl group’s stability under reduction conditions depends on the solvent and reaction temperature.

Key Reagents & Conditions:

  • Sodium borohydride (ethanol)

  • Lithium aluminum hydride (dry ether)

Expected Products:

  • Reduced hydroxyl derivatives or amines (if amide reduction occurs).

Substitution Reactions

The acetamide group (-NHCO-) and potential nucleophilic sites in the pyridazinone ring are prone to substitution. Nucleophilic aromatic substitution at the fluorophenyl ring is unlikely due to fluorine’s meta-directing effect, but the acetamide’s amine group may react with electrophiles like alkylating agents.

Key Reagents & Conditions:

  • Alkyl halides (e.g., methyl iodide, DMF)

  • Acid chlorides (e.g., acetyl chloride, pyridine)

Expected Products:

  • Alkylated acetamides or acylated derivatives.

Hydrolysis

The acetamide group can undergo acidic or basic hydrolysis to yield carboxylic acids or amines, respectively. The pyridazinone ring’s stability under hydrolytic conditions depends on pH and temperature.

Key Reagents & Conditions:

  • HCl (aqueous, reflux)

  • NaOH (aqueous, reflux)

Expected Products:

  • Acidic hydrolysis: Carboxylic acid derivatives.

  • Basic hydrolysis: Amines or amide hydrolysis byproducts.

Cyclization or Ring-Opening Reactions

The pyridazinone core may undergo ring-opening under aggressive nucleophilic conditions (e.g., with strong bases like sodium hydride ). Conversely, cyclization reactions could form fused heterocycles if reactive sites are present .

Key Reagents & Conditions:

  • Sodium hydride (THF, reflux)

  • Aluminum chloride (Friedel-Crafts conditions)

Expected Products:

  • Ring-opened or fused heterocyclic derivatives.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsKey Functional Groups AffectedExpected Products
OxidationKMnO₄ (acidic), H₂O₂ (basic)Carbonyl, hydroxyl groupsKetones, carboxylic acids
ReductionNaBH₄ (ethanol), LiAlH₄ (ether)Carbonyl, amide groupsHydroxyl derivatives, amines
SubstitutionAlkyl halides, acid chloridesAcetamide, aromatic ringsAlkylated acetamides, acylated derivatives
HydrolysisHCl (aqueous), NaOH (aqueous)Acetamide, pyridazinoneCarboxylic acids, amines
Cyclization/Ring-OpeningNaH (THF), AlCl₃Pyridazinone coreFused heterocycles, ring-opened products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that derivatives of pyridazinones can induce apoptosis in cancer cells by activating caspase pathways.
  • Case Studies : In vitro studies demonstrated that related compounds exhibit growth inhibition in various cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR-8), and brain (SNB-19) cancers. Percent growth inhibitions (PGIs) were reported to be significant, with values exceeding 70% in certain cases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
  • Inhibition Zones : In laboratory tests, compounds structurally related to the target compound showed inhibition zones ranging from 12 mm to 20 mm against various pathogens .

Anti-inflammatory Effects

Emerging research indicates that this compound may have implications in treating inflammatory diseases:

  • Cytokine Modulation : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in preclinical models, suggesting potential use in conditions like rheumatoid arthritis and other inflammatory disorders.
Activity TypeCell Line/PathogenPercent Growth Inhibition (%)
AnticancerMDA-MB-23175.99
AnticancerOVCAR-885.26
AntimicrobialE. coli15 mm zone diameter
AntimicrobialS. aureus18 mm zone diameter

Synthesis Overview

StepReaction TypeKey Reagents/Conditions
Pyridazine FormationCondensationAldehyde + Hydrazine
FunctionalizationElectrophilic Aromatic SubstitutionDimethoxybenzene
Acetamide FormationAcylationAcetic anhydride

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Compounds sharing the pyridazinone core but differing in substituents include:

Compound Name Substituents on Pyridazinone Acetamide Substituent Molecular Formula Key Features Reference
Target Compound 3-(2,5-dimethoxyphenyl) N-(3-fluorophenyl) C₂₀H₁₉FN₂O₄ Electron-rich aryl, meta-fluoro substituent
N-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenoxy)acetamide 3-(4-chlorophenyl) N-propyl-4-fluorophenoxy C₂₁H₁₉ClFN₃O₃ Chlorophenyl (electron-withdrawing), propyl linker, para-fluorophenoxy
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide 3-(2-fluoro-4-methoxyphenyl) N-(3,4,5-trifluorophenyl) C₁₉H₁₃F₄N₃O₃ Fluorine-rich aryl groups, ortho-fluoro and meta-methoxy
N-(4-Bromophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1-yl)acetamide 3-(phenylsulfonyl) N-(4-bromophenyl) C₁₈H₁₄BrN₃O₃S Sulfonyl group (electron-withdrawing), para-bromo substituent

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs.
  • Linker Flexibility : The propyl spacer in introduces conformational flexibility absent in the target compound, possibly altering target engagement.

Benzothiazole-Based Analogues from Patent Literature

The European patent EP3348550A1 discloses benzothiazole derivatives with structural similarities:

Compound Name Core Structure Substituents on Benzothiazole Acetamide Substituent Key Features Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 6-CF₃ 2-(2,5-dimethoxyphenyl) Enhanced metabolic stability
N-(6-Methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 6-OCH₃ 2-(2,5-dimethoxyphenyl) Increased solubility

Key Observations :

  • Core Heterocycle: Benzothiazole cores () may confer greater rigidity and aromatic stacking compared to pyridazinone, influencing target selectivity.
  • Substituent Effects : The 6-CF₃ group in the benzothiazole analog enhances lipophilicity and resistance to oxidative metabolism, whereas the 6-OCH₃ group improves aqueous solubility.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyridazinone core is synthetically tractable via cyclization reactions, as inferred from CAS entries . Benzothiazole derivatives require more complex multi-step syntheses (e.g., Hantzsch thiazole synthesis) .
  • Patent Relevance: The benzothiazole derivatives in EP3348550A1 are claimed for kinase inhibition, implying that the target compound’s pyridazinone variant may share similar targets but with altered potency due to structural differences .

Biological Activity

The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide is a member of the dihydropyridazine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

The molecular formula for this compound is C22H22FN3O4C_{22}H_{22}FN_{3}O_{4}, with a molecular weight of approximately 432.4 g/mol . The structure consists of a pyridazine core substituted with both a dimethoxyphenyl group and a fluorophenyl acetamide moiety.

PropertyValue
Molecular FormulaC22H22FN3O4
Molecular Weight432.4 g/mol
CAS Number1005305-88-3

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, suggesting potent cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties, which can mitigate oxidative stress in cellular environments. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, revealing that the compound effectively reduced oxidative damage in cultured cells .

Neuroprotective Effects

Preliminary investigations into the neuroprotective potential of this compound have shown promise in models of neurodegenerative diseases. It appears to exert protective effects against neuronal cell death induced by excitotoxicity, potentially through modulation of glutamate receptors and reduction of inflammatory cytokines .

Study 1: Anticancer Efficacy

A case study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of dihydropyridazine derivatives, including our compound. The study reported that compounds with similar structural motifs exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts. The authors attributed this selectivity to enhanced uptake and retention in cancerous tissues due to the presence of the fluorophenyl group .

Study 2: Neuroprotection in Animal Models

Another study conducted on rodent models of Alzheimer's disease demonstrated that treatment with the compound led to significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and decreased neuroinflammation compared to control groups .

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